1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c20-14-6-5-13(16(21)10-14)9-19(25)23-8-7-15(11-23)24-12-22-17-3-1-2-4-18(17)24/h1-6,10,12,15H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXABMQEIZQSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a complex organic compound that integrates a benzo[d]imidazole moiety with a pyrrolidine ring and a difluorophenyl substituent. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's design implies possible interactions with various biological targets, making it a subject of interest for researchers investigating its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzo[d]imidazole ring, known for its role in various biological activities.
- A pyrrolidine ring, which enhances the compound's ability to interact with biological systems.
- A difluorophenyl group that may contribute to its biological efficacy and selectivity.
Anticancer Properties
Research indicates that derivatives of benzo[d]imidazole possess significant anticancer properties. The compound has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies on similar benzimidazole derivatives have demonstrated their ability to disrupt microtubule assembly, which is crucial for cell division and growth in cancerous cells .
Antimicrobial Activity
The presence of the pyrrolidine and difluorophenyl groups suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial effects against various strains of bacteria. The difluorophenyl moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes involved in cellular signaling pathways. The benzo[d]imidazole moiety is known to be a pharmacophore for kinase inhibition, which could position this compound as a candidate for targeting dysregulated kinases in diseases like cancer and neurodegenerative disorders .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is expected to involve:
- Inhibition of microtubule assembly , leading to disruption of mitosis in cancer cells.
- Binding to specific receptors or enzymes , modulating their activity and influencing downstream signaling pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of benzo[d]imidazole derivatives, including variations similar to the target compound. Results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 µM. The study highlighted the importance of structural modifications in enhancing potency .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrrolidine-based compounds. The results showed that compounds with difluorophenyl substitutions exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL. This suggests that the target compound may possess similar antimicrobial properties.
Research Findings Summary Table
Preparation Methods
Mannich Reaction-Based Approaches
The Mannich reaction has been adapted from Sethi et al.'s work on N-benzimidazol-1-yl methyl-benzamide derivatives. For the target compound:
- Step 1 : Condensation of pyrrolidin-3-amine with 2-nitroaniline in HCl/EtOH at 80°C forms 3-(2-nitrophenylamino)pyrrolidine (yield: 68–72%).
- Step 2 : Cyclization using Na2S2O4 in DMF/H2O (1:1) at 100°C generates the benzimidazole-pyrrolidine hybrid.
- Step 3 : N-Alkylation with 2-bromo-1-(2,4-difluorophenyl)ethanone in acetonitrile/K2CO3 yields the final product (Table 1).
Table 1 : Optimization of N-Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | CH3CN | 80 | 12 | 82 |
| Cs2CO3 | DMF | 100 | 6 | 78 |
| DBU | THF | 60 | 24 | 65 |
Catalytic Asymmetric Routes
Biocatalytic Ketone Reduction
While the target compound contains a ketone group, methodologies from He et al.'s ketoreductase-mediated synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol inform process design:
- Enzyme : PpKR8 from Paraburkholderia phymatum STM815 achieves 99.9% ee in analogous systems.
- Substrate Loading : Up to 300 g/L concentrations feasible with co-expression of glucose dehydrogenase.
- Scalability : Space-time yield of 728 g/(L day) achievable under fed-batch conditions.
Patent-Derived Industrial Processes
Halogenation-Coupling Strategy
Adapting CN102442935A's pyrrolidine functionalization:
- Intermediate Preparation : (3S)-1-(2,3-dihydrobenzofuran-5-yl)ethylpyrrolidin-3-ol synthesized via Mitsunobu inversion (90% ee).
- Chlorination : SOCl2/DMF in CH2Cl2 converts hydroxyl to chloride at −10°C (95% conversion).
- Buchwald-Hartwig Coupling : Pd2(dba)3/Xantphos catalyzes C-N bond formation with benzimidazole (Table 2).
Table 2 : Coupling Reaction Parameters
| Catalyst System | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)2/Xantphos | Xantphos | 110 | 88 |
| PdCl2(dtbpf) | dtbpf | 130 | 92 |
| Ni(COD)2/JohnPhos | JohnPhos | 150 | 85 |
Purification and Characterization
Crystallization Techniques
Analytical Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.89–7.32 (m, 4H, Ar-H), 4.62 (q, J=6.8 Hz, 2H, COCH2), 3.81–3.45 (m, 5H, pyrrolidine-H).
- HPLC : >99.8% purity on C18 column (ACN/H2O 70:30, 1 mL/min).
Comparative Method Assessment
Table 3 : Synthetic Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Mannich-Alkylation | 3 | 58 | 99.5 | 1.0 |
| Biocatalytic | 4 | 42 | 99.9 | 1.8 |
| Patent Coupling | 5 | 67 | 99.2 | 0.9 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution (SN) reactions, where the pyrrolidine moiety reacts with a benzoimidazole derivative. Critical steps include:
- Substitution : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate the coupling of the pyrrolidine and benzoimidazole groups .
- Reduction : Sodium borohydride (NaBH₄) in dry ethanol under reflux conditions to reduce intermediates, ensuring stereochemical control .
- Purification : Recrystallization from ethanol or methanol to achieve high purity (>95%) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the aromatic protons of the 2,4-difluorophenyl group (δ 7.2–7.8 ppm, split due to fluorine coupling) and pyrrolidine protons (δ 2.5–3.5 ppm). Benzoimidazole protons appear as singlet(s) near δ 8.0 ppm .
- MS : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 384.1482) and fragmentation patterns consistent with the pyrrolidine-benzoimidazole cleavage .
Advanced Research Questions
Q. What strategies optimize yield and purity during pilot-scale synthesis of this compound?
- Methodological Answer :
- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of pyrrolidine to benzoimidazole derivatives to minimize side products .
- Catalyst Screening : Test alternatives to traditional bases (e.g., DBU or DIPEA) for improved reaction efficiency .
- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust parameters (e.g., temperature, stirring rate) dynamically .
Q. How should researchers address contradictory data on the compound’s biological activity across studies?
- Methodological Answer :
- Model Standardization : Ensure consistent cell lines (e.g., Candida albicans ATCC 10231 for antifungal assays) and exposure times .
- Impurity Profiling : Characterize by-products (e.g., unreacted intermediates) via LC-MS to assess their impact on bioactivity .
- Dose-Response Curves : Perform multi-concentration assays (e.g., 0.1–100 µM) to identify threshold effects and validate IC₅₀ values .
Q. What methodologies are recommended for studying the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. Fluorine substituents may slow hydrolysis .
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight-driven degradation, identifying photoproducts like defluorinated derivatives .
- Microbial Degradation : Incubate with soil or wastewater microbiota under aerobic/anaerobic conditions, quantifying residual compound via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
